molecular formula C16H13F3N4O2 B14944337 1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

Katalognummer: B14944337
Molekulargewicht: 350.29 g/mol
InChI-Schlüssel: DTKAHYZLJWQZRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxazole ring, and a trifluoromethyl phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl hydrazine, oxazole derivatives, and trifluoromethyl benzene .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(METHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(CHLORO)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-ETHYL-4-(12-OXAZOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Eigenschaften

Molekularformel

C16H13F3N4O2

Molekulargewicht

350.29 g/mol

IUPAC-Name

2-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H13F3N4O2/c1-2-23-14(12(9-20-23)13-7-8-21-25-13)15(24)22-11-5-3-10(4-6-11)16(17,18)19/h3-9H,2H2,1H3,(H,22,24)

InChI-Schlüssel

DTKAHYZLJWQZRR-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.